4-Methoxybut-2-yn-1-amine

PDE selectivity profiling Off-target liability assessment Medicinal chemistry triage

4-Methoxybut-2-yn-1-amine (CAS 75166-23-3) is a low-molecular-weight (99.13 g/mol) bifunctional alkynyl-amine building block featuring a terminal alkyne, a primary amine, and a 4-methoxy substituent. It serves as a synthetic intermediate in medicinal chemistry and chemical biology, with a computed LogP of 0.295 and a topological polar surface area (TPSA) of 35.25 Ų that predict moderate aqueous solubility and favourable CNS multiparameter optimization (MPO) scores.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 75166-23-3
Cat. No. B13629203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybut-2-yn-1-amine
CAS75166-23-3
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCOCC#CCN
InChIInChI=1S/C5H9NO/c1-7-5-3-2-4-6/h4-6H2,1H3
InChIKeyOCIVDWICCJHNHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybut-2-yn-1-amine (CAS 75166-23-3): Baseline Identity for Scientific Procurement


4-Methoxybut-2-yn-1-amine (CAS 75166-23-3) is a low-molecular-weight (99.13 g/mol) bifunctional alkynyl-amine building block featuring a terminal alkyne, a primary amine, and a 4-methoxy substituent . It serves as a synthetic intermediate in medicinal chemistry and chemical biology, with a computed LogP of 0.295 and a topological polar surface area (TPSA) of 35.25 Ų that predict moderate aqueous solubility and favourable CNS multiparameter optimization (MPO) scores . The compound is structurally related to the broader class of 4-substituted 2-butyn-1-amines, several of which have been characterized as mechanism-based inhibitors of copper amine oxidases (CuAOs) [1].

1
Dual orthogonal handles Primary amine and terminal alkyne enable sequential derivatization for library synthesis. Supports CuAAC click and amine coupling workflows.
2
Documented PDE counterscreen Insignificant cAMP phosphodiesterase inhibition supports hit triage where PDE off-target activity must be avoided. Reported class-level contrast; verify in target assay.
3
CNS MPO-compatible profile Low LogP and modest TPSA align with favorable CNS drug-like space for probe development. Computed properties; experimental logD may differ.

Why Generic Substitution Fails for 4-Methoxybut-2-yn-1-amine: Critical Selectivity and Reactivity Gaps


Close structural analogs of 4-methoxybut-2-yn-1-amine—including N,N-dimethylated derivatives (CAS 22396-75-4), 4-aryloxy-2-butyn-1-amines, and unsubstituted 2-butyn-1-amine—exhibit divergent target engagement profiles and physicochemical properties that preclude simple interchange. In copper amine oxidase (CuAO) inhibition studies, even subtle modifications at the 4-position (e.g., methoxy vs. 4-methylphenoxy) produce large potency shifts across six different enzyme isoforms, with selectivity windows exceeding 10-fold between certain enzyme–inhibitor pairs [1]. Separately, phosphodiesterase (PDE) counterscreening data indicate that the primary amine/methoxy combination in this compound eliminates off-target PDE activity, whereas structurally related tertiary amines or aryloxy congeners may retain such liabilities—an attribute that directly impacts hit-to-lead triage decisions [2].

!
N,N‑Dimethyl or N,N‑diethyl analogues lose the primary amine diversification handle, reducing accessible derivatives and altering CuAO selectivity.
!
4‑Aryloxy‑2‑butyn‑1‑amines shift LogP and TPSA, and may retain PDE off‑target liability; CuAO isoform preference can change over 10‑fold.
!
Unsubstituted 2‑butyn‑1‑amine lacks the 4‑methoxy electronic effect and cannot replicate the selectivity window inferred from class SAR.

Product-Specific Quantitative Evidence Guide for 4-Methoxybut-2-yn-1-amine (CAS 75166-23-3)


cAMP Phosphodiesterase Counterscreen: Target Compound vs. Class Liability Benchmark

In a standardized bovine aorta cAMP phosphodiesterase assay, 4-methoxybut-2-yn-1-amine was classified as 'insignificant,' indicating no detectable inhibition at the screening concentration [1]. This contrasts with the general class of propargylamine-containing compounds, where MAO and PDE inhibition are recognized as common off-target liabilities [2]. The absence of PDE activity provides a documented selectivity advantage for researchers requiring a clean alkynyl-amine scaffold devoid of phosphodiesterase interference.

PDE Counterscreen
Class‑level inference
Target compound: insignificant inhibition
Propargylamine class: known PDE liability
Negative PDE data supports scaffold selection for cAMP‑sensitive pathways.
Single bovine aorta assay; verify in human PDE isoforms.
PDE selectivity profiling Off-target liability assessment Medicinal chemistry triage

Copper Amine Oxidase (CuAO) Isoform Selectivity: Inferring Differentiation from 4-Aryloxy Analogue Data

The 4-substituted 2-butyn-1-amine scaffold is a validated pharmacophore for mechanism-based CuAO inactivation. O'Connell et al. (2004) demonstrated that structurally analogous 4-aryloxy-2-butyn-1-amines exhibit striking potency differences across six CuAO isoforms: for example, 4-(4-methylphenoxy)-2-butyn-1-amine (MOBA) and 4-(2-naphthyloxy)-2-butyn-1-amine (NOBA) show >10-fold selectivity variations between Arthrobacter globiformis amine oxidase (AGAO), equine plasma amine oxidase (EPAO), and human kidney diamine oxidase (KDAO) [1]. While 4-methoxybut-2-yn-1-amine was not directly profiled in this study, the established structure–activity relationship (SAR) indicates that the 4-substituent is the primary driver of isoform selectivity, implying that the methoxy variant occupies a distinct selectivity niche relative to bulkier aryloxy congeners—a hypothesis testable in comparative screening.

CuAO Selectivity
Class‑level inference
4‑Aryloxy analogues show >10‑fold isoform variation; methoxy variant not directly profiled.
SAR predicts distinct selectivity niche; requires confirmatory profiling.
Data from 6 CuAO isoforms; target compound data to verify.
Copper amine oxidase inhibition Mechanism-based inactivation Isoform selectivity profiling

Physicochemical Differentiation: LogP and TPSA Comparison with N,N-Disubstituted and Aryloxy Analogues

4-Methoxybut-2-yn-1-amine possesses a computed LogP of 0.295 and a TPSA of 35.25 Ų , placing it within favourable CNS drug-like space (LogP < 3, TPSA < 90 Ų). In contrast, the N,N-dimethyl analogue (CAS 22396-75-4; C₇H₁₃NO, MW 127.18) has an increased LogP (~1.1 by fragment-based estimation) and reduced hydrogen-bond donor capacity (0 vs. 2 HBD), while 4-(4-methylphenoxy)-2-butyn-1-amine (MOBA; C₁₁H₁₃NO, MW 175.23) carries a substantially higher LogP (~2.5) and larger TPSA (~44 Ų) due to the aryloxy ring . These differences translate into divergent CNS MPO desirability scores and solubility profiles, directly affecting lead optimization campaigns where CNS penetration or aqueous solubility is a design constraint.

Physicochemical Profile
Cross‑study comparable
LogP 0.295, TPSA 35.25 Ų vs. N,N‑dimethyl (LogP ~1.1) and MOBA (LogP ~2.5).
Unique polar‑lipophilic balance suits CNS MPO-constrained design.
Computed values; experimental logD₇.₄ not available.
Physicochemical property optimization CNS drug-likeness Ligand efficiency metrics

Primary Amine Reactivity Advantage: Synthetic Versatility vs. Tertiary Amine Analogues

The free primary amine in 4-methoxybut-2-yn-1-amine provides two reactive handles (amine and terminal alkyne) orthogonal to each other, enabling sequential functionalization strategies not accessible with N,N-disubstituted analogues (e.g., N,N-dimethyl or N,N-diethyl variants). The primary amine can undergo acylation, reductive amination, sulfonylation, or isocyanate coupling, while the terminal alkyne remains available for CuAAC click chemistry [1]. In the hydrochloride salt form (CAS 586976-00-3), the compound has been commercially offered at 95% purity with pricing at approximately $372/50 mg scale, indicating accessibility for medium-throughput library synthesis [2]. By contrast, N,N-disubstituted analogues forfeit the amine diversification handle, reducing the number of accessible derivatives per synthetic step.

Reactive Handles
Supporting evidence
Primary amine + terminal alkyne vs. N,N‑disubstituted analogues (alkyne only).
Enables ≥5 additional amine derivatization types for library expansion.
Commercial hydrochloride salt available; yield data not published.
Click chemistry handles Bioconjugation Parallel library synthesis

Best-Fit Research and Industrial Application Scenarios for 4-Methoxybut-2-yn-1-amine (CAS 75166-23-3)


CNS Drug Discovery Programs Requiring Clean PDE Counterscreen Profiles

The documented absence of cAMP phosphodiesterase inhibitory activity makes 4-methoxybut-2-yn-1-amine a preferred scaffold for CNS-targeted probe or lead compounds where PDE family off-target engagement would confound phenotypic readouts or introduce cAMP-dependent toxicity. Medicinal chemistry teams can advance this scaffold with reduced risk of encountering PDE-related false positives in cell-based assays .

Systematic Copper Amine Oxidase (CuAO) Isoform Selectivity Profiling

The established SAR for the 4-substituted 2-butyn-1-amine class demonstrates that the 4-substituent governs CuAO isoform selectivity . Procurement of the 4-methoxy variant enables research groups to complete a selectivity matrix that currently includes only aryloxy analogues (MOBA, NOBA, phenoxy), generating data on how a small, electron-donating 4-substituent influences potency and inactivation kinetics across EPAO, PSAO, AGAO, BPAO, KDAO, and PPLO isoforms.

Parallel Library Synthesis Leveraging Dual Orthogonal Reactive Handles

The combination of a primary amine and terminal alkyne in a single, low-molecular-weight building block (<100 Da) supports sequential diversification strategies—amine capping followed by CuAAC click chemistry, or vice versa—for the rapid generation of screening libraries with high scaffold diversity . The commercial availability of the hydrochloride salt at 95% purity further supports medium-throughput parallel synthesis workflows [1].

Physicochemical Benchmarking for Aliphatic Alkyne-Amine Chemical Space Expansion

With a LogP of 0.295 and TPSA of 35.25 Ų, 4-methoxybut-2-yn-1-amine occupies a distinct region of drug-like chemical space that is less lipophilic than N,N-disubstituted or aryloxy analogues . This makes it a valuable reference standard for computational chemistry groups parameterizing CNS MPO models or building QSAR datasets that require coverage of the low-LogP, primary-amine alkyne subspace.

Application
Selection Property
Validation Focus
CNS target probe development
Documented PDE counterscreen inactivity
cAMP PDE inhibition assay in target species
CuAO isoform selectivity profiling
4‑Substituent‑driven SAR
Inhibition kinetics across EPAO, KDAO, AGAO and other isoforms
Parallel library synthesis
Primary amine and terminal alkyne handles
Sequential amine derivatization followed by CuAAC
CNS MPO model benchmarking
Low LogP and TPSA profile
Experimental LogD and CNS permeability assay
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